molecular formula C19H23BrN4OS B2685057 N-(4-Bromophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide CAS No. 1251585-66-6

N-(4-Bromophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide

Cat. No. B2685057
CAS RN: 1251585-66-6
M. Wt: 435.38
InChI Key: VKOAQGKRDGEZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H23BrN4OS and its molecular weight is 435.38. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

A study highlighted the synthesis of classical and nonclassical analogs of a compound structurally related to N-(4-Bromophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide, demonstrating potent dual inhibitory activities against human Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR). These enzymes are crucial for DNA synthesis and cell division, making them valuable targets for anticancer drug development. The classical analog was identified as the most potent dual inhibitor of human TS and DHFR known, highlighting the potential for compounds with similar structures in cancer therapy research (Gangjee et al., 2008).

Fluorescence Binding with Bovine Serum Albumin

Another study involving p-hydroxycinnamic acid amides, similar in structural complexity to the mentioned compound, investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research is pivotal for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates, as BSA interactions can significantly affect a drug's bioavailability and distribution (Meng et al., 2012).

Anticonvulsant Activities

Research into the synthesis of new thio-N-acetamides derivatives, which include the core pyrimidine structure similar to this compound, aimed at exploring possible anticonvulsants. This study involved synthesizing derivatives followed by evaluations of their molecular docking on anticonvulsant biotargets and in vivo studies on anticonvulsant activity. The findings contribute to the development of new anticonvulsant medications (Severina et al., 2020).

Antimicrobial and Antitubercular Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies aim to identify novel therapeutic agents capable of combating microbial infections and tuberculosis, highlighting the versatility of such compounds in addressing global health challenges (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

N-(4-bromophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4OS/c1-13-7-14(2)10-24(9-13)17-8-19(22-12-21-17)26-11-18(25)23-16-5-3-15(20)4-6-16/h3-6,8,12-14H,7,9-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOAQGKRDGEZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.